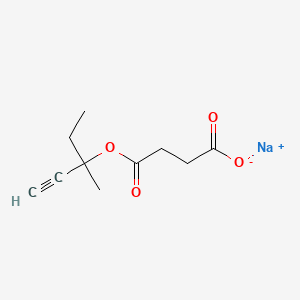
Succinic acid, 1-ethyl-1-methyl-2-propynyl ester, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of succinic acid, 1-ethyl-1-methyl-2-propynyl ester, sodium salt typically involves esterification and subsequent neutralization reactions. The esterification process can be carried out by reacting succinic acid with 1-ethyl-1-methyl-2-propynol in the presence of a catalyst such as sulfuric acid. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the ester. The resulting ester is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反应分析
Types of Reactions
Succinic acid, 1-ethyl-1-methyl-2-propynyl ester, sodium salt can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The sodium salt can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or other electrophiles can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the electrophile used.
科学研究应用
Succinic acid, 1-ethyl-1-methyl-2-propynyl ester, sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of biodegradable plastics, solvents, and other industrial products.
作用机制
The mechanism by which succinic acid, 1-ethyl-1-methyl-2-propynyl ester, sodium salt exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it may influence cellular metabolism by modulating the activity of enzymes involved in the tricarboxylic acid (TCA) cycle. It can also act as a signaling molecule, affecting gene expression and cellular responses .
相似化合物的比较
Similar Compounds
Succinic acid: A dicarboxylic acid with similar metabolic roles.
Sodium succinate: The sodium salt of succinic acid, used in similar applications.
Other esters of succinic acid: Various esters with different alkyl groups, each with unique properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological effects make it a valuable compound in research and industry .
属性
CAS 编号 |
102367-21-5 |
|---|---|
分子式 |
C10H13NaO4 |
分子量 |
220.20 g/mol |
IUPAC 名称 |
sodium;4-(3-methylpent-1-yn-3-yloxy)-4-oxobutanoate |
InChI |
InChI=1S/C10H14O4.Na/c1-4-10(3,5-2)14-9(13)7-6-8(11)12;/h1H,5-7H2,2-3H3,(H,11,12);/q;+1/p-1 |
InChI 键 |
GLJFUNYJCWRPIQ-UHFFFAOYSA-M |
规范 SMILES |
CCC(C)(C#C)OC(=O)CCC(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















